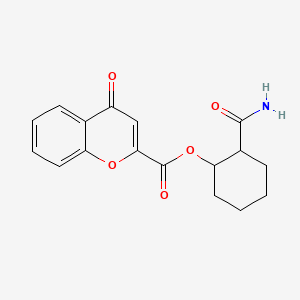
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygenated heterocyclic compounds that are prevalent in a variety of natural products and exhibit a wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate typically involves the reaction of hydroxychalcones with allenoates in the presence of cesium carbonate . This method is known for its high yield and chemo-selectivity. Another approach involves the use of group-assisted purification (GAP) chemistry, which simplifies the purification process by washing the crude mixture with hexanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes such as the ones mentioned above could potentially be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, hydroxychalcones, and allenoates . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxychalcones and allenoates in the presence of cesium carbonate yields functionalized chromenes .
Applications De Recherche Scientifique
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, chromenes are known to induce apoptosis in cancer cells by interacting with tubulin at the binding sites of colchicine . This interaction disrupts the microtubule network, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- 2-amino-6-bromo-4-oxochromene-3-carboxamide
- 3-amino-4-oxochromene-2-carboxamide
Uniqueness
What sets (2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate apart from these similar compounds is its unique combination of a carbamoylcyclohexyl group and a chromene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
32773-99-2 |
|---|---|
Formule moléculaire |
C17H17NO5 |
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
(2-carbamoylcyclohexyl) 4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C17H17NO5/c18-16(20)11-6-2-4-8-14(11)23-17(21)15-9-12(19)10-5-1-3-7-13(10)22-15/h1,3,5,7,9,11,14H,2,4,6,8H2,(H2,18,20) |
Clé InChI |
UKQDPWYXWLDSKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(=O)N)OC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



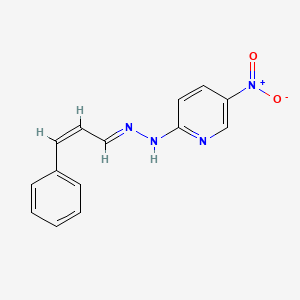

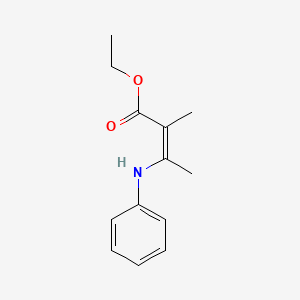
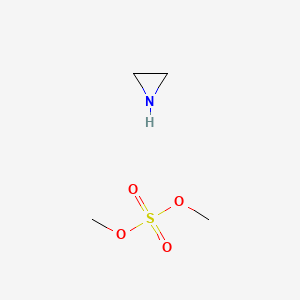
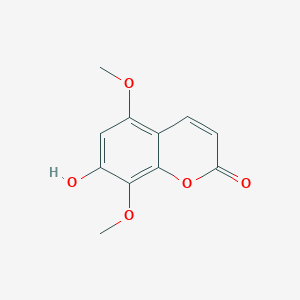
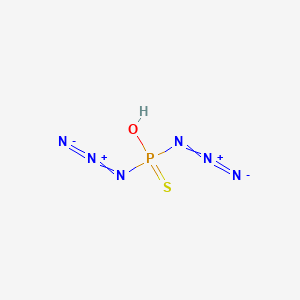
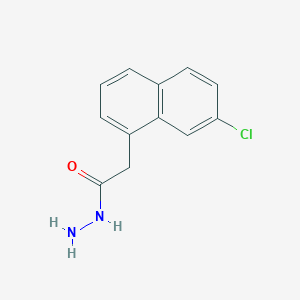
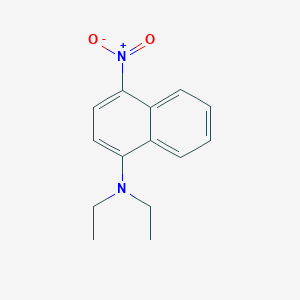
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
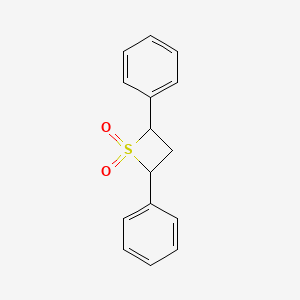
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)

![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
